molecular formula C13H12BrN5 B11776845 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B11776845
M. Wt: 318.17 g/mol
InChI Key: LSVKWMHUEHNYOQ-UHFFFAOYSA-N
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Description

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group attached to a triazolopyridazine core, which is further linked to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a bromophenyl-substituted pyridazine . The reaction conditions often involve the use of ethanol as a solvent and refluxing at elevated temperatures . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Comparison with Similar Compounds

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other triazolopyridazine derivatives:

The uniqueness of this compound lies in its bromophenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C13H12BrN5

Molecular Weight

318.17 g/mol

IUPAC Name

1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C13H12BrN5/c1-8(15)13-17-16-12-7-6-11(18-19(12)13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3

InChI Key

LSVKWMHUEHNYOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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